molecular formula C13H13N5OS2 B2758595 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034561-01-6

1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2758595
CAS No.: 2034561-01-6
M. Wt: 319.4
InChI Key: GLYWRYMTJBRBGY-UHFFFAOYSA-N
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Description

The compound 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS: 2380041-27-8) features a urea backbone linked to two thiophene rings via a 1,2,3-triazole moiety . Its molecular formula is C₁₂H₁₅N₅O₃S₂ (MW: 341.41), with a structure optimized for heterocyclic diversity.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c19-13(15-8-11-3-1-5-20-11)14-7-10-9-18(17-16-10)12-4-2-6-21-12/h1-6,9H,7-8H2,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYWRYMTJBRBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, producing the 1,2,3-triazole ring.

    Attachment of the Thiophene Groups: The thiophene groups can be introduced via a substitution reaction, where thiophene derivatives react with the triazole intermediate.

    Urea Formation: The final step involves the reaction of the triazole-thiophene intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the triazole or thiophene rings, potentially altering its chemical properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential as a pharmacophore makes it a subject of interest in drug discovery, particularly for developing new therapeutic agents.

    Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

Thiophene-Containing Analogues
  • Compounds: Synthesized via "Procedure C" at 40°C, these derivatives (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) incorporate fused benzoimidazotriazol-thiophene systems.
  • Derivatives: Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea feature saturated tetrahydrobenzo[b]thiophene cores. The cyclohexene ring in these derivatives may enhance lipophilicity compared to the target’s planar thiophene rings .
Triazole-Containing Analogues
  • Compounds : Urea derivatives (e.g., 11a–11o ) combine thiazole and piperazine moieties with triazole-linked urea. Their molecular weights (484.2–602.2) exceed the target’s 341.41, suggesting higher polarity or bulkier pharmacophores .
  • Compounds : Pyridine-triazole ureas (e.g., 15a ) utilize nitrophenyl substituents on the triazole ring, introducing electron-withdrawing groups absent in the target. Such modifications could alter electronic properties or receptor binding .
Urea/Thiourea Derivatives
  • Compounds: Azetidinone-phenothiazine ureas/thioureas (22 derivatives) highlight the impact of replacing urea with thiourea. Thiourea’s enhanced hydrogen-bonding capacity might improve target affinity but reduce metabolic stability .
  • Triazine-Urea : A triazine core with triazole and thiourea substituents demonstrates how six-membered heterocycles (vs. the target’s five-membered thiophene) influence π-π stacking or solubility .
Molecular Weight and Lipophilicity
Compound Type Avg. Molecular Weight Notable Substituents Implications
Target Compound 341.41 Thiophene, triazole Moderate lipophilicity
Derivatives 484.2–602.2 Thiazole, piperazine Higher polarity
Derivatives N/A Fused benzoimidazotriazole Reduced solubility

Commercial and Research Accessibility

The target compound is commercially available (), unlike many analogues in –13, which are research-only.

Biological Activity

The compound 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of substituted ureas, which are known for their diverse pharmacological properties. The incorporation of thiophene and triazole moieties enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6S2C_{13}H_{12}N_{6}S^{2}, with a molecular weight of approximately 316.34 g/mol. The structure features two thiophene rings and a triazole ring linked through a urea functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂N₆S²
Molecular Weight316.34 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The triazole and thiophene groups contribute to its binding affinity, potentially modulating pathways related to cell proliferation, apoptosis, and antimicrobial activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Antimicrobial Activity : It could interfere with bacterial enzymes or disrupt microbial membranes.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazoles have shown significant activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
  • Antimicrobial Effects : Thiophene-containing compounds are known for their antibacterial and antifungal properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiophene-triazole derivatives against MCF-7 cells. Compounds similar to our target showed IC50 values indicating potent anticancer activity, suggesting that modifications in the structure can enhance efficacy .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives with thiophene moieties exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have focused on synthesizing various derivatives of triazole-thiophene compounds to optimize their biological activities. The following table summarizes key findings from recent research:

Study FocusFindings
Anticancer ActivityCompounds exhibited IC50 values < 10 µM against MCF-7 cells .
Antimicrobial ActivitySignificant inhibition observed against E. coli at concentrations as low as 50 µg/mL.
Mechanism ExplorationBinding assays indicated interaction with DNA topoisomerases as a potential mechanism.

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